molecular formula C15H17ClN2OS B15132329 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile

2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile

Cat. No.: B15132329
M. Wt: 308.8 g/mol
InChI Key: GYSJLNJMLFYWNU-UVTDQMKNSA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile is a complex organic compound with a unique structure that includes a nitrile group, a chlorophenyl group, and a dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activity and interactions with biomolecules.

    Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropanoyl)-3-((2-bromophenyl)amino)-3-methylthioprop-2-enenitrile
  • 2-(2,2-Dimethylpropanoyl)-3-((2-fluorophenyl)amino)-3-methylthioprop-2-enenitrile
  • 2-(2,2-Dimethylpropanoyl)-3-((2-methylphenyl)amino)-3-methylthioprop-2-enenitrile

Uniqueness

What sets 2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile apart from similar compounds is its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the chlorophenyl group, for example, may enhance its ability to interact with certain biological targets or alter its chemical reactivity compared to compounds with different substituents.

Properties

Molecular Formula

C15H17ClN2OS

Molecular Weight

308.8 g/mol

IUPAC Name

(2Z)-2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3/b14-10-

InChI Key

GYSJLNJMLFYWNU-UVTDQMKNSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C(=C(/NC1=CC=CC=C1Cl)\SC)/C#N

Canonical SMILES

CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N

Origin of Product

United States

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